molecular formula C7ClF13O B1304060 Tridecafluoroheptanoyl chloride CAS No. 52447-22-0

Tridecafluoroheptanoyl chloride

Cat. No. B1304060
CAS RN: 52447-22-0
M. Wt: 382.5 g/mol
InChI Key: IAHVCTQMGIVZJU-UHFFFAOYSA-N
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Description

Tridecafluoroheptanoyl chloride is an organic fluoride which can be used as an organic intermediate . It is easily converted into carboxylic acids or salts used as surfactants .


Synthesis Analysis

The formation of perfluorocarboxylic acids (PFCAs) from the thermolysis of Teflon model compound has been studied . The oxidative transformation of n-C8F18 (as a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C7ClF13O . Its molecular weight is 382.51 .


Chemical Reactions Analysis

The study reports potential energy surfaces for reactions that govern oxidative transformation of n-C8F18 (as a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid . Central to computed pathways are dissociative addition reactions of water over the carbonyl group and elimination of hydroperoxyl radicals .

Scientific Research Applications

Catalytic Applications

Tridecafluoroheptanoyl chloride plays a significant role in various catalytic processes, especially in palladium-catalyzed reactions. The trifluoromethyl group, closely related to this compound, is increasingly important in pharmaceutical and agrochemical compounds. It acts as a powerful electron density attractor within molecular frameworks, enhancing interactions with small molecules and proteins (Cho et al., 2010).

Photoaffinity Labeling

The compound and its derivatives have been utilized in photoaffinity labeling, a technique to study molecular interactions. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride, a relative of this compound, has shown promise in labeling enzymes, with less rearrangement compared to other diazoacyl reagents (Chowdhry, Vaughan, & Westheimer, 1976).

Membrane Technology

Superhydrophobic membranes, incorporating this compound, have been developed for membrane distillation processes. Such membranes show excellent separation performance and self-cleaning properties, making them suitable for applications like water purification (Hamzah & Leo, 2017).

Electrophilic Reactions

Trifluoromethanesulfinyl chloride, closely related to this compound, has been used for electrophilic trifluoromethylthiolation. This reagent offers a versatile approach for functionalizing various organic compounds, including benzothiophenes, benzofurans, and indenes (Jiang et al., 2018).

Rare Earth Element Extraction

The compound plays a role in the extraction of rare earth elements. Ionic liquids containing trifluoromethyl groups have been used for the efficient extraction of neodymium ions, indicating the potential of this compound in such processes (Panigrahi et al., 2016).

Antimicrobial Applications

Quaternized nanocellulose tri-iodide, incorporating this compound, has been evaluated as an antimicrobial agent. This innovative application highlights its potential in biomedical and water purification processes (Bansal et al., 2021).

Future Directions

Tridecafluoroheptanoyl chloride is used in the process for the preparation of Diacrylate with Polyfluorine chain . This indicates potential future directions in the field of polymer and materials science.

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHVCTQMGIVZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382154
Record name Perfluoroheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52447-22-0
Record name Perfluoroheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoroheptanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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